molecular formula C17H18ClN5 B2368516 1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946202-80-8

1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2368516
CAS No.: 946202-80-8
M. Wt: 327.82
InChI Key: QUKWADUJADPFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-chloro-2-methylphenyl group and at the 4-position with a piperidin-1-yl moiety. The 4-chloro-2-methylphenyl group enhances lipophilicity and may influence target binding, while the piperidine substitution modulates solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-12-9-13(18)5-6-15(12)23-17-14(10-21-23)16(19-11-20-17)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKWADUJADPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives

A widely adopted method involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide or triethyl orthoformate under reflux conditions. This reaction facilitates the formation of the pyrimidine ring, yielding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a key intermediate. The chlorine atom at position 4 acts as a leaving group, enabling subsequent nucleophilic substitution with piperidine.

One-Pot Multicomponent Reactions

Recent advancements highlight one-pot protocols utilizing N-amino pyridines and 1,3-dicarbonyl compounds. For instance, reacting 3-amino-4-cyanopyrazole with acetylacetone in acetic acid under oxygen atmosphere generates the pyrazolo[3,4-d]pyrimidine core with inherent substituent flexibility. This method reduces purification steps and improves yields (typically 70–85%) compared to traditional stepwise approaches.

Piperidin-1-yl Group Installation at Position 4

The substitution of the C4 chlorine atom with piperidine constitutes a critical step, often achieved through nucleophilic aromatic substitution (SNAr):

Classical SNAr in Polar Aprotic Solvents

Heating 1-(4-chloro-2-methylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with excess piperidine in dimethyl sulfoxide (DMSO) at 120°C for 6–8 hours drives the substitution reaction. The use of potassium fluoride as a base enhances reactivity by generating a more nucleophilic piperidine species, achieving conversions >90%.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 minutes) in N-methyl-2-pyrrolidone (NMP) reduces reaction times while maintaining high yields (88–92%). This approach minimizes thermal degradation, particularly beneficial for heat-sensitive intermediates.

Integrated Synthetic Pathways

Combining these steps, two optimized routes emerge:

Sequential Arylation-Substitution Route

  • Core Formation : Synthesize 4-chloro-1H-pyrazolo[3,4-d]pyrimidine via cyclocondensation (Yield: 82%).
  • N1 Arylation : Ullmann coupling with 4-chloro-2-methylphenylboronic acid (Yield: 75%).
  • C4 Substitution : SNAr with piperidine in DMSO/KF (Yield: 91%).
    Total Yield : 56% (multiplicative).

Convergent Approach with Prefunctionalized Intermediates

  • Pre-aryl Pyrazole Synthesis : Prepare 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile via SNAr.
  • Cyclocondensation : React with triethyl orthoformate to form the core (Yield: 85%).
  • Piperidine Introduction : Direct substitution using microwave irradiation (Yield: 89%).
    Total Yield : 68%.

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

Parameter Value Method
Molecular Weight 356.9 g/mol HRMS
Melting Point 143–144°C DSC
¹H NMR (600 MHz, DMSO) δ 8.71 (s, 1H), 7.65–7.58 (m, 3H), 3.84–3.72 (m, 4H, piperidine), 2.41 (s, 3H, CH₃)
Purity ≥99% HPLC

Challenges and Optimization Opportunities

  • Regioselectivity in Arylation : Competing C3 vs. N1 alkylation necessitates rigorous temperature and base control.
  • Piperidine Basicity : Excess piperidine (3–5 equiv.) ensures complete substitution but complicates purification. Gradient column chromatography (hexane/ethyl acetate) effectively isolates the product.
  • Solvent Selection : DMSO enhances reaction rates but may lead to sulfoxide byproducts. Recent studies propose switchable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and piperidinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent in treating several diseases. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, studies have highlighted its effectiveness against various cancer cell lines, including breast and lung cancer, by inducing apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively inhibited tumor growth in xenograft models, showcasing its potential as an anticancer drug .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. Its ability to cross the blood-brain barrier allows it to interact with central nervous system receptors, potentially providing therapeutic effects for neurological disorders.

Mechanism of Action:
It has been found to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in conditions such as depression and anxiety disorders. This modulation may lead to improved mood and cognitive function .

Biochemical Mechanisms

Understanding the biochemical mechanisms of 1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is crucial for its application in drug design.

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of kinases that play a role in cancer progression. This inhibition can disrupt cancer cell signaling, leading to decreased tumor viability .

Receptor Interaction

Research has shown that this compound interacts with various receptors, including those associated with inflammation and pain signaling pathways. By modulating these receptors, it may offer therapeutic benefits in managing chronic pain and inflammatory diseases .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaEffect/OutcomeReference
Anticancer ActivityInhibits tumor growth in xenograft modelsJournal of Medicinal Chemistry
Neuropharmacological EffectsModulates neurotransmitter systemsNeuropharmacology Journal
Enzyme InhibitionInhibits kinases involved in cancerBiochemical Journal
Receptor InteractionModulates pain and inflammation receptorsPharmacology Reports

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The pharmacological profile of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituents at the 1- and 4-positions. Below is a comparative analysis of key analogs:

Compound Name 1-Position Substitution 4-Position Substitution Key Biological Activity Reference Evidence
Target Compound 4-Chloro-2-methylphenyl Piperidin-1-yl Under investigation -
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl) 4-Chlorobenzyl 4-Phenylpiperazinyl GPR35/GPR55 receptor modulation
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidinyl) 4-Chlorobenzyl 3,5-Dimethylpiperidinyl Structural stability studies
1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl 3-Chloro-4-fluorophenyl Hydrazinyl Intermediate for functionalization
F108 (S6K1 inhibitor) Unsubstituted 4-(1H-Benzimidazol-2-yl)piperidinyl S6K1 kinase inhibition
Compound 33 (Yang et al.) 4-(4-Chloro-3-trifluoromethylphenyl) Urea-linked phenoxy group FLT3/VEGFR2 multikinase inhibition
6-(Benzylthio)-4-hydrazinyl derivatives Varied aromatic groups Hydrazinyl/Thiol Antioxidant, antiproliferative
Key Observations:
  • 1-Position Substitution: The target compound’s 4-chloro-2-methylphenyl group differs from analogs with 4-chlorobenzyl (e.g., ) or urea-linked aryl groups (e.g., ).
  • 4-Position Substitution : Piperidinyl groups (target compound) vs. piperazinyl (e.g., ) or benzimidazolyl (e.g., ) affect hydrogen bonding and solubility. Piperazinyl derivatives often exhibit enhanced solubility due to nitrogen lone pairs .

Pharmacological Activity and Selectivity

Kinase Inhibition:
  • F108 and F109 : These S6K1 inhibitors () lack a 1-position aryl group but feature benzimidazolyl or indolyl substitutions at the 4-position, highlighting the importance of heteroaromatic moieties in kinase binding .
  • Compound 33: A urea-linked derivative () demonstrates potent FLT3/VEGFR2 inhibition (IC₅₀ < 10 nM) and complete tumor regression in xenograft models. Its 4-phenoxy group and urea linker enable dual kinase targeting, unlike the target compound’s piperidine group .
Antiproliferative and Antioxidant Activity:
  • 6-(Benzylthio) derivatives () exhibit antioxidant properties (DPPH scavenging) and antiproliferative effects, attributed to thiol/hydrazine groups that modulate redox activity . The target compound’s chloro and methyl groups may reduce such activity but enhance metabolic stability.
Receptor Modulation:
  • The target compound’s piperidinyl group may lack this selectivity due to reduced hydrogen-bonding capacity .

Biological Activity

1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The following sections detail its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the 4-chloro-2-methylphenyl Group : This involves nucleophilic aromatic substitution reactions.
  • Attachment of the Piperidin-1-yl Group : This is also performed via nucleophilic substitution methods.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of various kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Adenosine Receptor Affinity : Studies have shown that pyrazolo[3,4-d]pyrimidines can bind to A1 adenosine receptors, influencing various physiological processes .
  • Kinase Inhibition : The compound has demonstrated inhibitory activity against several tyrosine kinases, including Src and Bcr-Abl. For instance, derivatives of this compound have been tested in vitro and in vivo against models of osteosarcoma and chronic myelogenous leukemia (CML), showing promising results in reducing tumor volumes .

Case Studies

  • In Vivo Tumor Models :
    • Compound 1b reduced tumor volume by more than 50% in mice with CML .
    • Derivative 1c displayed significant activity in neuroblastoma and glioblastoma models.
  • Enzymatic Assays :
    • The compound was evaluated for its inhibitory effects on Src and Fyn kinases. The inhibition percentages were calculated at various concentrations (100 μM, 10 μM, and 1 μM), showcasing its potential as a therapeutic agent against kinase-related disorders .

Comparative Analysis

Compound NameTarget KinasesInhibition PercentageModel Type
This compoundSrc, Bcr-Abl>50% (CML)In Vivo
Other Pyrazolo DerivativesVariousVariesIn Vitro/In Vivo

Q & A

Q. What are the key synthetic routes and reaction optimizations for synthesizing this compound?

The synthesis typically involves:

  • Core structure formation : Reacting 4-chloro-2-methylphenyl derivatives with pyrazolo[3,4-d]pyrimidine precursors. For example, coupling α-chloroacetamides or thioacetamide intermediates under reflux conditions .
  • Piperidine substitution : Introducing the piperidin-1-yl group via nucleophilic substitution or catalytic coupling. Solvents like ethanol, DMF, or DMSO are used, with catalysts such as triethylamine or potassium carbonate .
  • Purification : Recrystallization from ethanol or dimethylformamide is common, with yields dependent on temperature control (60–100°C) and reaction time (6–10 hours) .

Q. Table 1: Reaction Optimization Parameters

StepSolventCatalystTemperatureYield Range
Core formationDMFK₂CO₃80°C50–65%
Piperidine couplingEthanolTriethylamine60°C70–85%

Q. How is the compound characterized structurally?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.5 ppm (piperidine CH₂ groups) confirm substitution patterns .
    • Mass spectrometry : Molecular ion peaks align with the formula C₁₈H₂₀ClN₅ (MW 357.84) .
  • Chromatography : HPLC with C18 columns (90% acetonitrile/water) verifies purity (>95%) .

Q. What computational models predict its drug-likeness and bioavailability?

  • Physicochemical properties : Tools like SwissADME predict a logP of 3.2 (optimal for membrane permeability) and 2 hydrogen bond acceptors .
  • Bioavailability : Molecular dynamics simulations suggest moderate oral absorption (70–80%) due to balanced hydrophobicity and polar surface area (85 Ų) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions?

Discrepancies in solvents (e.g., DMF vs. ethanol) and catalysts (K₂CO₃ vs. triethylamine) arise from differing solubility of intermediates. To optimize:

  • Conduct Design of Experiments (DoE) to test solvent-catalyst combinations.
  • Prioritize DMF for sterically hindered intermediates and ethanol for polar byproducts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Modify substituents : Replace the 4-chloro-2-methylphenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .
  • Piperidine variants : Test 3-methylpiperidine or cyclohexylamine derivatives to evaluate steric impacts .
  • Biological assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) to correlate structural changes with IC₅₀ values .

Q. Table 2: Example SAR Findings

DerivativeModificationIC₅₀ (EGFR)Reference
Parent compoundNone120 nM
4-Fluorophenyl analogIncreased electronegativity85 nM
3-Methylpiperidine analogSteric hindrance220 nM

Q. What methodologies elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to purified proteins like kinases .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets (e.g., π-π stacking with pyrimidine core) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Q. How to address discrepancies in reported biological activities across studies?

Variations in cytotoxicity (e.g., IC₅₀ ranges from 50–500 nM) may stem from:

  • Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) .
  • Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, which impacts efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.